![molecular formula C9H8BrN3 B7961547 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine](/img/structure/B7961547.png)
5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
“5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with 2 nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring via a carbon atom . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms . The molecular formula is C8H6BrN3 and the molecular weight is 224.06 .
Scientific Research Applications
Antibacterial Properties
Compounds containing the pyrazole core, such as “5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine”, have been reported to possess antibacterial properties . They can be used in the development of new drugs to combat bacterial infections.
Anti-inflammatory Applications
Pyrazole derivatives have shown potential in the treatment of inflammation . They can be used in the development of anti-inflammatory drugs.
Anticancer Applications
Research has indicated that pyrazole derivatives have anticancer properties . They can be used in the development of new anticancer drugs.
Analgesic Properties
Compounds containing the pyrazole core have been reported to possess analgesic properties . They can be used in the development of pain relief medications.
Anticonvulsant Applications
Pyrazole derivatives have shown potential in the treatment of convulsions . They can be used in the development of anticonvulsant drugs.
Anthelmintic Properties
Compounds containing the pyrazole core have been reported to possess anthelmintic properties . They can be used in the development of drugs to treat parasitic worm infections.
Antioxidant Properties
Pyrazole derivatives have shown potential as antioxidants . They can be used in the development of drugs to combat oxidative stress.
Herbicidal Applications
Compounds containing the pyrazole core have been reported to possess herbicidal properties . They can be used in the development of herbicides.
Future Directions
The future directions for research on “5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of new carbon-carbon bonds through the interaction of a metal catalyst with electrophilic and nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been reported to have a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .
Action Environment
It’s worth noting that the reaction conditions can significantly influence the outcomes of chemical reactions involving similar compounds .
properties
IUPAC Name |
5-bromo-2-(2-methylpyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(4-5-12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEVYGUZMRIKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine |
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